Unii-2QB22hnv5B
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) data:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | d (J = 8.0 Hz) | Indazole H-4 |
| 7.72 | d (J = 9.7 Hz) | Indazole H-7 |
| 4.38 | t (J = 7.2 Hz) | Fluoropentyl CH₂ adjacent to N |
| 2.36 | m | Methylpentyl CH |
¹³C NMR (150 MHz, DMSO-d₆) data:
| δ (ppm) | Assignment |
|---|---|
| 170.5 | Amide carbonyl (C=O) |
| 160.1 | Indazole C-3 |
| 122.4 | Fluoropentyl CF₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1650 | Amide C=O stretch |
| 1550 | Indazole C=N stretch |
| 3400–3100 | N–H stretch (amide and amine) |
Mass Spectrometry (MS)
| Ion | m/z (Observed) | m/z (Calculated) |
|---|---|---|
| [M+H]⁺ | 362.2118 | 362.2118 |
| Fragment (C₁₀H₁₃FN₂O⁺) | 233.0921 | 233.0923 |
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.1979(5) Å |
| b | 7.0566(3) Å |
| c | 14.6230(6) Å |
| β | 111.6180(10)° |
Key conformational insights :
- The indazole and fluoropentyl groups are coplanar, facilitating π-π stacking in the solid state.
- Intramolecular hydrogen bonds between the amide N–H and carbonyl O stabilize the trans-amide conformation.
- The fluoropentyl chain adopts a gauche conformation, minimizing electronic repulsion between fluorine and adjacent CH₂ groups.
Properties
Molecular Formula |
C₁₉H₂₇FN₄O₂ |
|---|---|
Molecular Weight |
362.44 |
Synonyms |
N-((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Two compounds with high structural similarity to Unii-2QB22hnv5B are identified below, along with a detailed comparative analysis:
Compound A: (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Formula : C₆H₄BBrClO₂
Molecular Weight : 233.26 g/mol
Similarity Score : 0.87/1.00
Key Differences:
- Substituent Positions : Bromo and chloro groups are positioned at C3 and C5 on the benzene ring, respectively, compared to this compound’s substitution pattern.
- Physicochemical Properties :
- Synthetic Utility : Preferred in reactions requiring meta-substituted aryl intermediates.
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Formula : C₆H₃BBrCl₂O₂
Molecular Weight : 268.25 g/mol
Similarity Score : 0.85/1.00
Key Differences:
- Substituent Diversity : Contains two chlorine atoms at C2 and C3, increasing molecular weight and polar surface area.
- Physicochemical Properties :
- Biological Impact : Enhanced halogen bonding may improve target affinity but could reduce metabolic stability.
Comparative Data Table
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 233.26 | 268.25 |
| XLOGP3 | 2.15 | 2.10 | 2.45 |
| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |
| Halogen Substituents | Br, Cl | Br (C3), Cl (C5) | Br (C6), Cl (C2, C3) |
| Synthetic Use Case | Versatile intermediate | Meta-substituted systems | Polyhalogenated systems |
Research Implications
- Structural-Activity Relationships : The position and number of halogens significantly alter solubility and Log P, impacting drug-likeness and synthetic applications .
- Pharmacological Potential: this compound’s balanced Log P and solubility make it a candidate for further pharmacokinetic studies, while Compound B’s higher lipophilicity may suit CNS-targeting agents .
Preparation Methods
Site-Directed Mutagenesis of Ubiquitin
-
Target Residue Selection : Substitution of lysine residues (e.g., K11, K48, K63) with arginine to prevent specific linkage formations. For this compound, K11R mutations are implicated based on linkage specificity data.
-
Plasmid Construction : Codon-optimized ubiquitin genes are cloned into expression vectors (e.g., pET-28a) with 6x His-tags for purification.
-
Expression in E. coli : Transformed BL21(DE3) cells are induced with 0.5 mM IPTG at 16°C for 20 hr to minimize inclusion body formation.
Purification and Refolding
-
Ni-NTA Affinity Chromatography : His-tagged ubiquitin mutants are purified using QIAGEN Ni-NTA spin kits under native conditions (lysis buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Dialysis : Proteins are dialyzed against 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl to remove imidazole, followed by concentration via centrifugal filtration (3 kDa MWCO).
Enzymatic Ubiquitin Dimerization
The E2 enzyme UBC22 catalyzes K11-linked dimerization, a reaction central to producing this compound:
Reaction Components
| Component | Concentration/Amount | Role |
|---|---|---|
| E1 Activating Enzyme | 0.2 µM | Activates ubiquitin via ATP |
| E2 (UBC22) | 5.0 µM | Catalyzes thioester transfer |
| Ubiquitin Mutant | 62.5 µM | Substrate for dimerization |
| Mg-ATP | 1.0 mM | Energy source for E1 activity |
| 10x Reaction Buffer | 2.0 µL | Maintains pH and ionic strength (50 mM Tris-HCl, pH 7.5; 50 mM NaCl; 10 mM DTT) |
Reaction Conditions
Product Analysis
-
SDS-PAGE : 15% gels resolve monomeric (8.5 kDa) and dimeric (17 kDa) ubiquitin forms. Coomassie staining confirms dimer yield (~60% efficiency for wild-type Ub).
-
Linkage Specificity : Ub-K11R mutants show <5% dimerization, confirming K11 as the dominant linkage site.
Chemical Synthesis of Ubiquitin-Peptide Conjugates
For applications requiring stable ubiquitin adducts, solid-phase peptide synthesis (SPPS) methods from van Welsem et al. (2018) are adapted:
Non-Hydrolyzable Ubiquitin Conjugates
-
Resin Functionalization : Rink amide MBHA resin (0.55 mmol/g) is swelled in DMF, followed by Fmoc deprotection with 20% piperidine.
-
Peptide Assembly : Automated SPPS (Liberty Blue) using Fmoc-protected amino acids, HBTU/HOBt activation, and DIEA as base. Lysine residues are incorporated at positions corresponding to ubiquitination sites.
-
Ubiquitin Ligation : Thiol-ene "click" chemistry conjugates ubiquitin thioesters (synthesized via intein fusion) to allyloxycarbonyl-protected lysine side chains.
Analytical Validation
-
LC-MS : Agilent 6545 Q-TOF confirms conjugate mass (expected: Ub + peptide ± 0.5 Da).
-
Circular Dichroism : Jasco J-1500 spectropolarimeter verifies retained α-helical content (≥40% at 222 nm) post-modification.
Synthetic Route Optimization
Machine learning-driven route design (Genhedena & Howell, 2024) enhances scalability:
Complexity-Similarity Vectors
Route Efficiency Metrics
| Parameter | Formula | This compound Value |
|---|---|---|
| Transformation Efficiency (ηt) | ΔSimilarity / ΔComplexity | 0.87 ± 0.12 |
| Synthetic Range (vmin) | Σ(ΔSimilarity × ΔComplexity) | 8.4 |
Quality Control and Stability Testing
Thermal Stability
Q & A
Q. How to design a cross-disciplinary study linking this compound’s chemical properties to in vivo outcomes?
- Methodology :
- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with toxicity screens. Use species-specific metabolic profiles (e.g., cytochrome P450 activity in rodents vs. humans).
- Collaborate with computational biologists to map metabolic pathways and identify off-target effects via cheminformatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
